

MM-589 TFA: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B8085399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of **MM-589 TFA**, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] Understanding these characteristics is critical for the effective design and execution of in vitro and in vivo studies.

Core Compound Attributes

MM-589 is a macrocyclic peptidomimetic that demonstrates high-affinity binding to WDR5, thereby disrupting the WDR5-MLL complex and inhibiting the histone methyltransferase (HMT) activity of MLL.[1] The trifluoroacetate (TFA) salt form of MM-589 is commonly used in research and is noted to possess enhanced water solubility and stability compared to its free form.[4]

Quantitative Solubility Profile

The solubility of **MM-589 TFA** has been determined in common laboratory solvents. The following table summarizes the available quantitative data.

Solvent	Solubility	Molar Concentration (mM)	Method
Dimethyl Sulfoxide (DMSO)	25 mg/mL	36.40	Ultrasonic and warming to 60°C
Water	40 mg/mL	58.25	Ultrasonic and pH adjustment to 2 with 1M HCl

Note: The solubility of **MM-589 TFA** in aqueous solutions is significantly influenced by pH.

Stability Profile

Proper storage and handling are essential to maintain the integrity of **MM-589 TFA**. The following stability recommendations are based on available data.

Storage Condition	Duration	Notes
Stock Solution at -80°C	Up to 6 months	Avoid repeated freeze-thaw cycles.
Stock Solution at -20°C	Up to 1 month	Avoid repeated freeze-thaw cycles.

To enhance solubility upon reconstitution, it is recommended to warm the vial to 37°C and utilize an ultrasonic bath.[1] For aqueous stock solutions, filtration through a 0.22 µm filter is advised before use.[2]

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of **MM-589 TFA** in a buffer of choice.

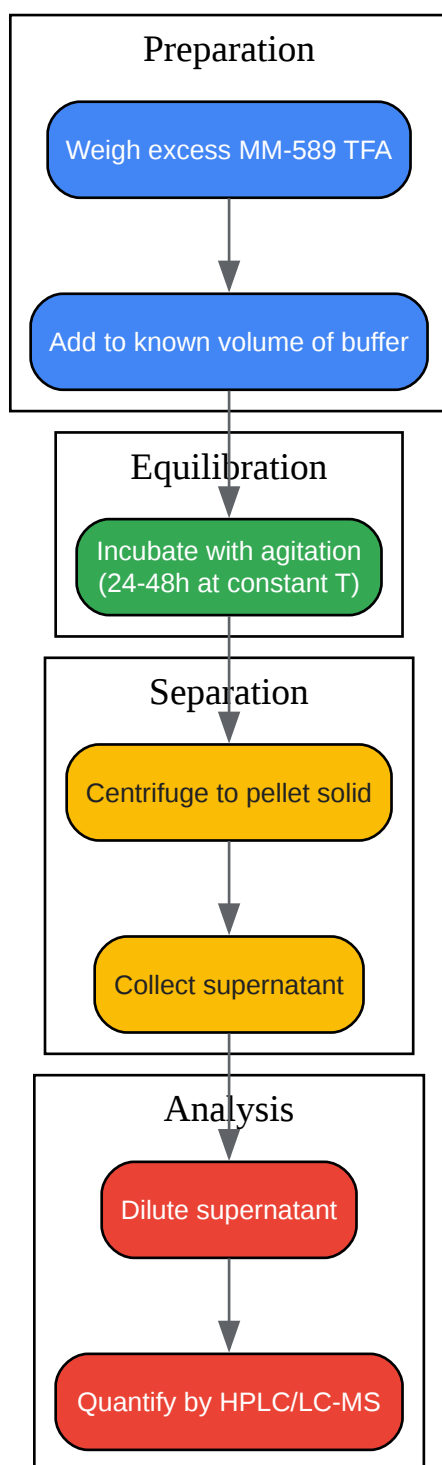
Materials:

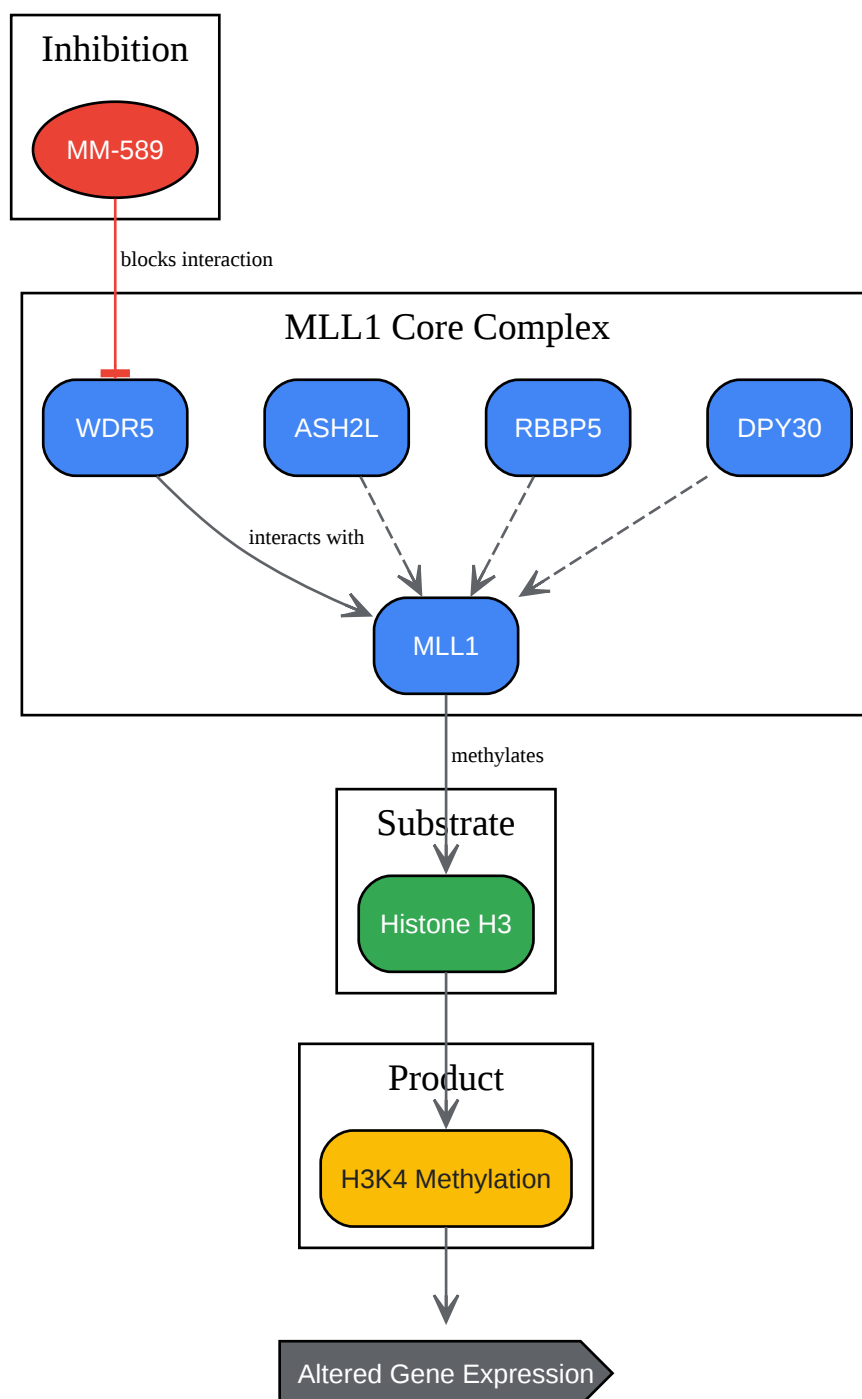
- **MM-589 TFA** (solid)
- Selected buffer (e.g., phosphate-buffered saline, pH 7.4)
- Vials with tight-fitting caps
- Orbital shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Calibrated analytical balance

Procedure:

- Add an excess amount of solid **MM-589 TFA** to a vial containing a known volume of the selected buffer.
- Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
- Equilibrate the suspension for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved **MM-589 TFA** using a validated HPLC or LC-MS method.
- The determined concentration represents the equilibrium solubility of **MM-589 TFA** in the tested buffer.

Experimental Workflow for Solubility Determination





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